

Application Notes & Protocols: Z-Phe-His-Leu for ACE Inhibitor Screening

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Compound of Interest

Compound Name: Z-Phe-His-Leu

Cat. No.: B1353763

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Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[1][2][3] It primarily catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] Additionally, ACE is involved in the degradation of the vasodilator bradykinin.[1][4] This dual action makes ACE a prime therapeutic target for managing hypertension and related cardiovascular disorders. Consequently, the screening and identification of ACE inhibitors are of significant interest in drug discovery.

This document provides detailed protocols for an in vitro ACE inhibitor screening assay using the synthetic substrate N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (**Z-Phe-His-Leu**). This substrate is efficiently hydrolyzed by ACE to release the dipeptide L-histidyl-L-leucine (His-Leu), which can be quantified using either a fluorometric or a colorimetric method. These assays are adaptable for high-throughput screening of potential ACE inhibitors.

Principle of the Assay

The assay is based on the enzymatic activity of ACE on the substrate **Z-Phe-His-Leu**. In the presence of ACE, the substrate is cleaved, yielding Z-Phe and His-Leu. The amount of His-Leu produced is directly proportional to the ACE activity. Potential inhibitors will decrease the rate of

this reaction. The product, His-Leu, is quantified by derivatization with o-phthalaldehyde (OPA), which forms a fluorescent or colored adduct.

Data Presentation

The following table summarizes representative quantitative data for ACE inhibition assays. Note that assay conditions and substrates may vary between studies.

Compound	Substrate	Assay Method	IC50 Value
Captopril	Hippuryl-Histidyl-Leucine (HHL)	Colorimetric	$1.1 \pm 0.05 \times 10^{-9} \text{ M}$ [5]
Lisinopril	Hippuryl-Histidyl-Leucine (HHL)	Colorimetric	$2.5 \pm 0.03 \times 10^{-9} \text{ M}$ [5]
PLLFAAL	Hippuryl-Histidyl-Leucine (HHL)	Not Specified	$28 \mu\text{mol}\cdot\text{L}^{-1}$ [6]
LIIPQH	Not Specified	RP-HPLC	$120.10 \pm 9.31 \mu\text{g/ml}$ [7]
LIPEH	Not Specified	RP-HPLC	$60.49 \pm 5.78 \mu\text{g/ml}$ [7]

Experimental Protocols

Materials and Reagents

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- N α -benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (**Z-Phe-His-Leu**)
- o-phthalaldehyde (OPA)
- 2-Mercaptoethanol
- Sodium Borate
- Sodium Chloride (NaCl)
- Hydrochloric Acid (HCl)

- Sodium Hydroxide (NaOH)
- Methanol or Ethanol
- Known ACE inhibitor (e.g., Captopril) for positive control
- 96-well microplates (black for fluorescence, clear for colorimetric)
- Microplate reader (fluorometer or spectrophotometer)
- Incubator set to 37°C

Preparation of Solutions

- Assay Buffer (Buffer A): 20 mM Sodium Borate, 0.3 M NaCl, pH 8.3.[8] Prepare by dissolving sodium borate and NaCl in deionized water and adjusting the pH with HCl.
- Substrate Stock Solution: Dissolve **Z-Phe-His-Leu** in Assay Buffer to a final concentration of 2 mM.[9][10]
- ACE Working Solution: Dilute ACE in Assay Buffer to the desired concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically.
- Test Compound/Inhibitor Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO, water) to create a stock solution. Further dilute with Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.
- NaOH Solution: 1.4 N NaOH for stopping the reaction.[9][10]
- HCl Solution: 2.1 N HCl for stopping the OPA reaction.[9]
- OPA Reagent: Prepare fresh at least 1 hour before use. Mix 1.5 ml of OPA solution (10 mg/ml in ethanol) with 1.5 ml of 2-mercaptoethanol solution (5 µl/ml in ethanol).[8] Alternatively, a solution of 3.3 mg/mL OPA in methanol or ethanol can be used.[9]

Protocol 1: Fluorometric Assay

This protocol is highly sensitive and suitable for screening.

- Assay Setup: In a 96-well microplate, add the following to each well:
 - 20 μ L of Assay Buffer (for blank and control wells) or 20 μ L of test compound/inhibitor solution at various concentrations.
 - 20 μ L of diluted serum (1:5 in PBS) or purified ACE solution.[\[9\]](#)[\[10\]](#)
- Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
- Enzymatic Reaction: Add 100 μ L of the 2 mM **Z-Phe-His-Leu** substrate solution to each well to start the reaction.[\[9\]](#)[\[10\]](#)
- Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[\[9\]](#)[\[10\]](#)
- Stop Reaction: Terminate the enzymatic reaction by adding 25 μ L of 1.4 N NaOH to each well.[\[9\]](#)[\[10\]](#)
- Derivatization: Add 25 μ L of the OPA reagent to each well.[\[9\]](#)
- Incubation for Derivatization: Incubate at 37°C for 10 minutes.[\[9\]](#)
- Stop Derivatization: Stop the derivatization reaction by adding 25 μ L of 2.1 N HCl.[\[9\]](#)
- Centrifugation: Centrifuge the plate at 2000g for 2 minutes to pellet any precipitate.[\[9\]](#)
- Fluorescence Measurement: Measure the fluorescence of the supernatant at an excitation wavelength of 365 nm and an emission wavelength of 500 nm.[\[9\]](#)[\[10\]](#)

Protocol 2: Colorimetric Assay

This protocol provides an alternative to fluorescence detection.

- Follow steps 1-5 from the Fluorometric Assay Protocol.
- Derivatization: Add OPA reagent as described for the fluorometric assay.

- Incubation for Derivatization: Incubate at room temperature for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 390 nm.[8]

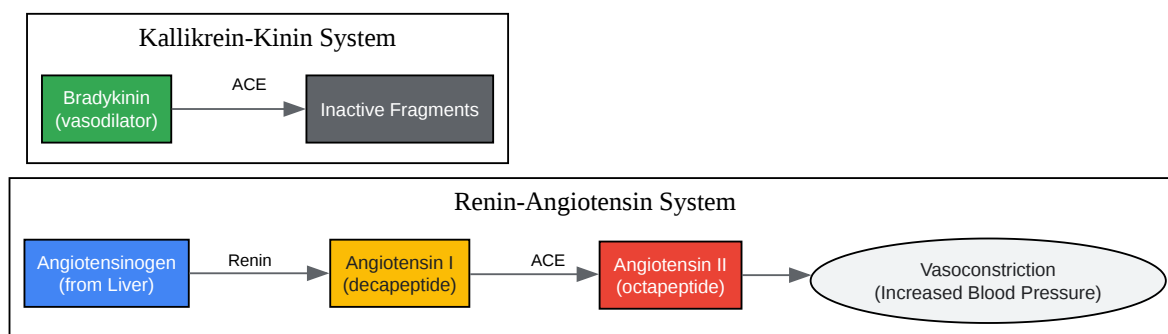
Data Analysis

- Calculate Percent Inhibition: The percentage of ACE inhibition for each test compound concentration is calculated using the following formula:

Where:

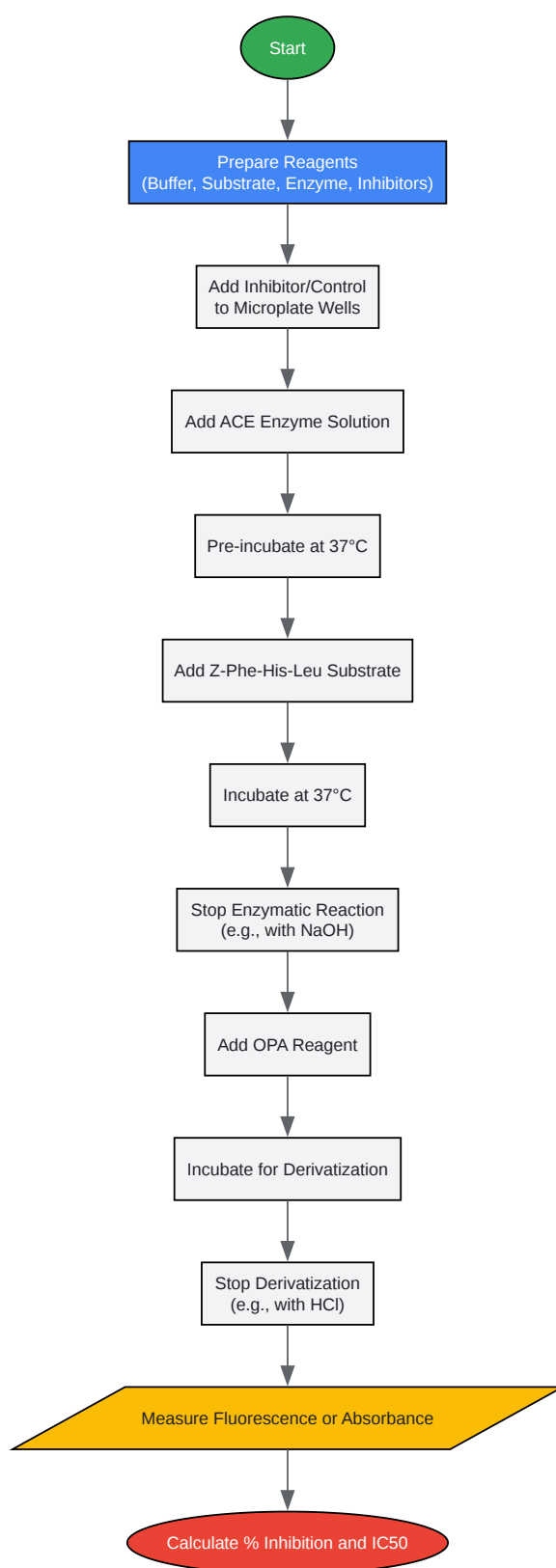
- A_{control} is the absorbance/fluorescence of the control (enzyme and substrate without inhibitor).
- A_{sample} is the absorbance/fluorescence in the presence of the test compound.
- Determine IC₅₀: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations



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Caption: The role of ACE in the Renin-Angiotensin and Kallikrein-Kinin systems.



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Caption: Experimental workflow for ACE inhibitor screening using **Z-Phe-His-Leu**.

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